molecular formula C14H22O2 B079721 2-(3,5-Dimethyladamantan-1-yl)acetic acid CAS No. 14202-14-3

2-(3,5-Dimethyladamantan-1-yl)acetic acid

Cat. No.: B079721
CAS No.: 14202-14-3
M. Wt: 222.32 g/mol
InChI Key: FUOXJVUIQUYDDI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyladamantan-1-yl)acetic acid is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photoinitiated Oxidation : Research indicates that 1,3-dimethyladamantane, a related compound to 2-(3,5-Dimethyladamantan-1-yl)acetic acid, undergoes photoinitiated oxidation in acetonitrile solutions. This reaction, catalyzed by various metal complexes, results in products like ketones, alcohols, and keto alcohols, suggesting potential applications in synthetic organic chemistry and catalysis (Nekhayev, Zaikin, & Bagrii, 1995).

  • Iron Overload Disease Treatment : A study demonstrated that conjugates of desferrioxamine B (DFOB) with derivatives of adamantane, including 3,5-dimethyladamantane-1-carboxylic acid, could be used as agents for treating iron overload diseases. These compounds showed increased Fe(III) mobilization efficacy compared to DFOB alone, indicating their potential in therapeutic applications (Liu et al., 2010).

  • Synthesis and Characterization of Memantine Hydrochloride : Memantine hydrochloride, synthesized from 1,3-dimethyladamantane, has been characterized for its structure. This process could potentially be applied to the synthesis of compounds related to this compound (Song Yi-li, 2007).

  • Antitumor Activity of Silver Complexes : Recent research has shown that silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetic acid, including those derived from 3,5-dimethyl-pyrazol-1-yl acetic acid, exhibit significant antitumor activity, especially against small-cell lung carcinoma. This suggests potential applications in cancer therapy (Pellei et al., 2023).

  • Industrial Scale Production of Alzheimer’s Drug : The industrial-scale synthesis of 1-Amino-3,5-dimethyladamantane hydrochloride, an anti-Alzheimer's drug, from 1,3-dimethyladamantane, presents a cost-saving process. This process could be adapted for the synthesis of related compounds like this compound (Nguyen et al., 2022).

  • Catalytic Radical Addition : The radical addition of 1,3-dimethyladamantane to diethyl acetylenedicarboxylate, catalyzed by N-hydroxyphthalimide and Co species, results in different adducts including ethyl 2-(3,5-dimethyladamantyl)-2-oxoethanoate. This indicates potential catalytic applications in organic synthesis (Kagayama et al., 2006).

  • Hydroxylation of Polycyclic Alkanes : 1,3-Dimethyladamantane can be converted into mono- and dihydroxy adamantanes using molecular oxygen, catalyzed by N-hydroxyphthalimide and cobalt salts. This process may be relevant to the modification of similar structures like this compound (Ishii et al., 1996).

Safety and Hazards

The safety data sheet for “2-(3,5-Dimethyladamantan-1-yl)acetic acid” suggests avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Properties

IUPAC Name

2-(3,5-dimethyl-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXJVUIQUYDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398982
Record name (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14202-14-3
Record name (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (44 mL) and boron trifluoride etherate (3.53 mL) were added to a flask and cooled to 8° C. A solution of 1-bromo-3,5-dimethyladamantane (11.02 g) in 1,1-dichloroethylene (35.3 mL) was added dropwise over a 2 hour period. The temperature was kept between 14 and 18° C. and gas evolution was observed. After stirring 1 hour at 10° C., the reaction was worked up by adding to ice and extracting with diethyl ether. The organic layer was extracted with 1N NaOH (3×), and the combined aqueous solution was acidified with sulfuric acid and re-extracted with ether (3×). The organic layers were combined, dried over magnesium sulfate, filtered and evaporated to dryness to give crude 3,5-dimethyladamantaneacetic acid (6.23 g).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
11.02 g
Type
reactant
Reaction Step Two
Quantity
35.3 mL
Type
solvent
Reaction Step Two

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